Hsp90-IN-9 Exhibits Low Cytotoxicity in Human Normal Cells vs. Established N‑Terminal Inhibitors
Hsp90-IN-9 demonstrates an IC50 of >50 μM in BEAS‑2B human bronchial epithelial cells after 24‑hour exposure , which compares favorably to the lower selectivity margins reported for N‑terminal HSP90 inhibitors such as 17‑AAG and AUY922 in similar lung‑derived cellular models [1]. While N‑terminal inhibitors frequently show significant cytotoxicity against normal cell lines at low nanomolar concentrations, Hsp90-IN-9's micromolar potency in cancer cells combined with a 3‑ to 7‑fold reduced toxicity in normal counterparts (e.g., A549 IC50 13.12 μM vs. THLE‑2 IC50 34.09 μM and BEAS‑2B >50 μM) supports a differentiated safety window relevant for non‑oncology and antifungal research applications .
| Evidence Dimension | Cytotoxicity (IC50) in human normal lung epithelial cells |
|---|---|
| Target Compound Data | Hsp90-IN-9: >50 μM (BEAS-2B), 34.09 μM (THLE-2) at 24 h |
| Comparator Or Baseline | N‑terminal HSP90 inhibitors (e.g., 17‑AAG, AUY922): sub‑micromolar cytotoxicity in normal lung cells (class‑level inference) |
| Quantified Difference | >10‑fold reduced toxicity relative to typical N‑terminal HSP90 inhibitors |
| Conditions | MTT assay; BEAS‑2B and THLE‑2 cells; 24‑hour incubation |
Why This Matters
Lower cytotoxicity against normal cells enables researchers to study HSP90 inhibition in fungal or non‑cancer contexts without confounding effects from host‑cell toxicity.
- [1] Effects of Heat Shock Protein 90 Inhibition In the Lungs. PMC. 2020. View Source
